molecular formula C13H16N2O B2823599 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 876715-56-9

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2823599
CAS No.: 876715-56-9
M. Wt: 216.284
InChI Key: MQVSQAVRUZMEJP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product

Chemical Reactions Analysis

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridoindoles, including 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, exhibit significant antimicrobial properties. In a study examining the structure-activity relationship of pyridoindole derivatives, it was found that modifications at the 8-position could enhance their efficacy against various bacterial strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that the tetrahydro-pyridoindole framework can interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise in inhibiting specific kinases associated with tumor growth .

Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals and modulate neuroinflammatory pathways is under investigation .

Material Science

Synthesis of Functional Materials
The compound can serve as a building block in the synthesis of functional materials. Its unique structure allows for modifications that can lead to new materials with tailored properties for applications in electronics and photonics. For example, incorporating the pyridoindole structure into polymer matrices has been explored for creating organic light-emitting diodes (OLEDs) due to its favorable electronic properties .

Biological Studies

DNA Interaction Studies
Studies have shown that this compound can interact with DNA. This interaction is significant for understanding its potential as a therapeutic agent or as a tool in molecular biology research. The binding affinity and mode of interaction are crucial for evaluating its effectiveness as an anticancer agent or in gene therapy applications .

Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for drug design targeting metabolic disorders or enhancing the efficacy of existing drugs by modifying their metabolic profiles .

Comprehensive Data Table

Application AreaSpecific ApplicationFindings/Notes
Medicinal ChemistryAntimicrobial ActivitySignificant activity against bacterial strains
Anticancer PotentialInhibitory effects on cancer-associated kinases
Neuroprotective EffectsPotential to reduce oxidative stress
Material ScienceSynthesis of Functional MaterialsUsed in creating OLEDs
Biological StudiesDNA Interaction StudiesBinding characteristics under investigation
Enzyme InhibitionModulation of metabolic pathways

Comparison with Similar Compounds

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 876715-56-9

The structure of this compound features a pyridoindole framework that is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyridoindole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 100 µg/mL against these pathogens .

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms. Research suggests that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. For instance, compounds with similar structures have shown potential in treating diseases like Alzheimer's and Parkinson's by promoting neurite outgrowth and enhancing mitochondrial function under stress conditions .

Histamine Receptor Modulation

This compound has been studied for its ability to modulate histamine receptors. This modulation can influence various physiological processes and may offer therapeutic avenues for conditions such as allergies and neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial activity of various pyridoindole derivatives. The results indicated that compounds with similar scaffolds exhibited potent activity against gram-positive bacteria with MIC values ranging from 10 to 100 µg/mL.
  • Neuroprotective Mechanism :
    • In vitro studies demonstrated that certain pyridoindole derivatives could enhance neuronal survival in models of oxidative stress. These findings suggest a potential application for neuroprotection in clinical settings.
  • Histamine Receptor Interaction :
    • Research has shown that compounds targeting histamine receptors can alleviate symptoms related to allergic reactions and may also play a role in modulating cognitive functions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobialTBD
Pyridoindole Derivative ANeuroprotectiveIC50 = 50 µM
Pyridoindole Derivative BHistamine ModulationIC50 = 20 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis often involves Pd-catalyzed amidation and cyclization (e.g., coupling ethoxy-substituted indole precursors with pyridine derivatives). Key parameters include:

  • Base Selection : Strong bases like t-BuOK in THF yield up to 88% (Entry 11, Table in ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce yield due to side reactions, while THF or dioxane improves cyclization efficiency .
  • Temperature : Elevated temperatures (110°C) are critical for ring closure but require inert atmospheres to prevent decomposition .

Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of 8-Ethoxy derivatives?

  • Methodological Answer :

  • ¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a quartet at δ 1.3–1.5 ppm (CH₃) and a triplet at δ 3.7–4.0 ppm (CH₂), while the tetrahydro ring protons resonate as multiplets between δ 2.6–3.6 ppm .
  • ¹³C NMR : The ethoxy carbon signals are observed at δ 14–16 ppm (CH₃) and δ 60–65 ppm (OCH₂), with the pyrido-indole scaffold carbons spanning δ 100–160 ppm .
  • MS : ESI-MS typically shows [M+H]⁺ peaks, with exact mass matching the molecular formula (e.g., m/z 231 for C₁₃H₁₈N₂O) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Avoid prolonged exposure to light or moisture, as decomposition may generate toxic fumes (e.g., NOₓ) .

Advanced Research Questions

Q. How can substituent modifications (e.g., halogenation, alkylation) alter the bioactivity of the pyrido[4,3-b]indole scaffold?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Bromo or fluoro substituents at position 8 enhance electrophilicity, improving interactions with enzymatic targets (e.g., aryl hydroxylases) .
  • Alkyl Chains : Methyl or ethyl groups at position 2 increase lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility .
  • Validation : Use in vitro assays (e.g., cytochrome P450 inhibition) paired with computational docking to assess binding affinity .

Q. What computational strategies predict binding modes of 8-Ethoxy derivatives with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., β-carboline binding pockets in monoamine oxidases) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How is regioselectivity controlled during nucleophilic substitution on the pyrido-indole core?

  • Methodological Answer :

  • Directing Groups : 3-Acetyl or 1-methoxy substituents orient nucleophiles (e.g., Grignard reagents) to position 2 via steric and electronic effects .
  • Catalysis : Pd(PPh₃)₄ promotes cross-coupling at electron-deficient positions (e.g., C-5 in ethoxy-substituted analogs) .

Q. What analytical methods detect and quantify impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate byproducts (e.g., de-ethoxy analogs) .
  • Elemental Analysis : Confirm purity by matching experimental C/H/N/O values to theoretical calculations (e.g., C: 68.46%, N: 15.03% for C₁₁H₁₂FN₂) .

Q. Data Contradictions and Resolution

  • Synthesis Yields : reports 88% yield with t-BuOK/THF, while NaOMe/dioxane yields <20%. Resolution: Optimize base strength and solvent polarity for specific intermediates .
  • Bioactivity Trends : Some studies suggest ethoxy groups enhance activity, while others report reduced potency due to steric hindrance. Resolution: Conduct comparative SAR studies with controlled substituent variations .

Properties

IUPAC Name

8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-16-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVSQAVRUZMEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323621
Record name 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876715-56-9
Record name 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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